molecular formula C4H7ClO3S B12112434 Thiophene-3-ol, 2-chlorotetrahydro-, 1,1-dioxide CAS No. 17389-10-5

Thiophene-3-ol, 2-chlorotetrahydro-, 1,1-dioxide

Cat. No.: B12112434
CAS No.: 17389-10-5
M. Wt: 170.62 g/mol
InChI Key: ZQHWEZFQCDXSTP-UHFFFAOYSA-N
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Description

Thiophene-3-ol, 2-chlorotetrahydro-, 1,1-dioxide (CAS: 13031-76-0), also known as sulfolan-3-ol, is a sulfone derivative of tetrahydrothiophene. Its molecular formula is C₄H₈O₃S, with a molecular weight of 136.18 g/mol . Structurally, it features a hydroxyl group at position 3, a chlorine substituent at position 2, and two sulfone oxygen atoms at positions 1 and 1. This compound is primarily recognized as a dipolar aprotic solvent used in industrial applications such as oil refining and gas production .

Key properties include:

  • Acute toxicity: LD₅₀ of 3500 mg/kg in mice via intraperitoneal injection, with observed biochemical metabolic disruptions .

Properties

CAS No.

17389-10-5

Molecular Formula

C4H7ClO3S

Molecular Weight

170.62 g/mol

IUPAC Name

2-chloro-1,1-dioxothiolan-3-ol

InChI

InChI=1S/C4H7ClO3S/c5-4-3(6)1-2-9(4,7)8/h3-4,6H,1-2H2

InChI Key

ZQHWEZFQCDXSTP-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C(C1O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene-3-ol, 2-chlorotetrahydro-, 1,1-dioxide typically involves the oxidation of thiophene derivatives. One common method is the oxidation of thiophene using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for better control of reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

Thiophene 1,1-dioxides act as Michael acceptors due to their α,β-unsaturated sulfone structure. For example:

  • Hydroxide Addition : The hydroxyl group at position 3 can participate in intramolecular hydrogen bonding, modulating reactivity. Nucleophiles like Grignard reagents or amines add regioselectively to the α-position of the sulfone .

  • Esterification : The hydroxyl group undergoes acylation with agents such as mesitoyl chloride or α-methoxyphenylacetyl chloride in pyridine to form esters (e.g., formation of 3-(2,4,6-trimethylbenzoyl)oxy derivatives) .

Ring-Opening and Elimination Reactions

Thermal or base-induced reactions lead to ring-opening or elimination:

  • Base-Mediated Elimination : Heating with triethylamine in toluene triggers dehydrohalogenation, producing dihydrothiophene 1,1-dioxide derivatives. For example:

    3 Methoxyphenylacetoxy 4 chloro tetrahydrothiophene 1 1 dioxideΔ,Et3N3 mesityloxy 2 3 dihydrothiophene 1 1 dioxide+HCl\text{3 Methoxyphenylacetoxy 4 chloro tetrahydrothiophene 1 1 dioxide}\xrightarrow{\Delta,\text{Et}_3\text{N}}\text{3 mesityloxy 2 3 dihydrothiophene 1 1 dioxide}+\text{HCl}

    This reaction proceeds via an E2 mechanism, inverting stereochemistry at both reaction centers .

Reduction and Oxidation

Cycloaddition Reactivity

While not directly reported for this derivative, analogous thiophene dioxides participate in:

  • [4+2] Diels-Alder Reactions : As electron-deficient dienes with alkenes or alkynes, forming bicyclic sulfones .

  • [2+2] Photocycloadditions : With electron-rich alkenes under UV light .

Key Reaction Data Table

Reaction TypeConditionsProductYieldReference
AcylationPyridine, mesitoyl chloride3-Mesityloxy-2,3-dihydrothiophene-1,1-dioxide53–77%
Base-Induced EliminationToluene, Δ, Et₃NDihydrothiophene dioxide77%
ReductionZn, AcOH/HClTetrahydrothiopheneN/A

Stereochemical Considerations

  • Inversion During Elimination : The elimination step inverts configuration at both the hydroxyl-bearing carbon and the adjacent chloride center, as shown by X-ray crystallography and HPLC chiral analysis .

  • Chiral Resolution : Ester derivatives (e.g., α-methoxyphenylacetate) enable enantiomeric separation via chiral chromatography .

Scientific Research Applications

Medicinal Chemistry

Thiophene derivatives are known for their biological activities, including antimicrobial and anticancer properties. Research has demonstrated that compounds related to thiophene-3-ol exhibit significant activity against various pathogens.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of thiophene-linked compounds against several bacterial strains. The results indicated that derivatives of thiophene displayed notable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while being less effective against fungal strains . This positions thiophene derivatives as potential candidates for developing new antimicrobial agents.

Anticancer Properties

Research into thiophene-based compounds has also highlighted their potential in cancer therapy. For instance, certain thiophene derivatives have been synthesized and tested for their cytotoxic effects on cancer cell lines. These compounds showed promising results in inhibiting cell proliferation and inducing apoptosis in cancerous cells .

Catalysis

Thiophene-3-ol, 2-chlorotetrahydro-, 1,1-dioxide can serve as a precursor for various catalytic reactions. Its unique structure allows it to participate in reactions such as:

  • C-C Bond Formation : The compound can be utilized in catalytic reactions to form carbon-carbon bonds. For example, its derivatives have been involved in the synthesis of complex organic molecules through C-C bond formation reactions under specific catalytic conditions .
  • Electrochemical Applications : Thiophene derivatives have been explored for their use in electrochemical applications due to their ability to act as electrogenerated bases. This property is beneficial in organic synthesis where controlled reactivity is required .

Material Science

The unique electronic properties of thiophene compounds make them suitable for applications in material science:

Conductive Polymers

Thiophene-based compounds are integral to the development of conductive polymers used in organic electronics. Their ability to conduct electricity makes them ideal for applications in:

  • Organic Light Emitting Diodes (OLEDs)
  • Organic Photovoltaics (OPVs)

The incorporation of thiophene units into polymer backbones enhances the conductivity and stability of these materials .

Case Study 1: Antimicrobial Thiophene Derivatives

In a recent study published in Pharmaceuticals, researchers synthesized several thiophene-linked triazole derivatives and tested their antimicrobial activity against standard pathogenic strains. Compounds derived from thiophene demonstrated significant efficacy against Gram-positive bacteria while showing limited activity against fungi, highlighting their potential as new antimicrobial agents .

Case Study 2: Catalytic Applications

Another study focused on the use of thiophene derivatives in C-C bond formation reactions. The research illustrated how these compounds could be effectively employed as catalysts or precursors in organic synthesis, leading to the development of more complex molecules with potential pharmaceutical applications .

Mechanism of Action

The mechanism of action of thiophene-3-ol, 2-chlorotetrahydro-, 1,1-dioxide involves its interaction with molecular targets and pathways. The compound can act as an electrophile or nucleophile, participating in various chemical reactions. Its biological activities may be attributed to its ability to interact with enzymes and receptors, leading to modulation of cellular processes .

Comparison with Similar Compounds

3-Chloro-tetrahydro-thiophene 1,1-dioxide (CAS: 6211-59-2)

  • Molecular formula : C₄H₇ClO₂S (MW: 154.62 g/mol).
  • Structural difference : Lacks the hydroxyl group at position 3.
  • Properties : Higher molecular weight due to chlorine substitution; increased lipophilicity compared to the target compound.
  • Applications: Not explicitly stated, but likely used as an intermediate in sulfone chemistry .

2,3-Dihydrothiophene-3-ol 1,1-dioxide (CAS: 56879-02-8)

  • Molecular formula : C₄H₆O₃S (MW: 134.15 g/mol).
  • Structural difference : Partially unsaturated (2,3-dihydro) ring system.
  • Reactivity : Exhibits distinct bromination behavior; reacts with bromine in aprotic media to form dibrominated derivatives, unlike saturated tetrahydrothiophene dioxides .

Functional Group Variations

1,1-Dioxo-4-piperidin-1-yl-tetrahydro-thiophen-3-ol (CAS: 66335-85-1)

  • Molecular formula: C₉H₁₇NO₃S (MW: 219.30 g/mol).
  • Key feature : Incorporates a piperidinyl group at position 4.
  • Applications: Potential biological activity due to the nitrogen-containing substituent, though specific uses remain unverified .

Tetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide (CAS: 17115-47-8)

  • Molecular formula : C₄H₇ClO₄S₂ (MW: 218.68 g/mol).
  • Reactivity : Sulfonyl chloride group enhances electrophilicity, making it a reactive intermediate for nucleophilic substitutions.
  • Applications : Used in synthesizing sulfonamides and sulfonate esters, contrasting with the solvent role of the target compound .

Ring-System Analogues

Thiete 1,1-dioxide (Four-membered ring)

  • Structure : A four-membered cyclic sulfone.
  • Synthesis : Produced via tungsten-catalyzed oxidation of thietane .
  • Reactivity : Participates in Diels-Alder and cycloaddition reactions, unlike the five-membered tetrahydrothiophene dioxides .

6-Chloro-4-cyclopropyl-3,4-dihydro-2H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide

  • Structure: Fused thieno-thiadiazine system.

Biological Activity

Thiophene derivatives are widely recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article focuses on the specific compound Thiophene-3-ol, 2-chlorotetrahydro-, 1,1-dioxide , exploring its biological activity through various studies and findings.

Chemical Structure and Properties

This compound possesses a unique structure that contributes to its biological efficacy. The presence of the thiophene ring enhances its electron-rich characteristics, making it a suitable candidate for various pharmacological applications. The compound's structural formula can be represented as follows:

C6H7ClO2S\text{C}_6\text{H}_7\text{ClO}_2\text{S}

Antimicrobial Activity

Recent studies have demonstrated that thiophene derivatives exhibit significant antimicrobial properties. For instance, a study evaluated the antimicrobial activity of various thiophene-based compounds against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that certain thiophene derivatives showed minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ampicillin .

CompoundBacterial StrainMIC (µg/mL)
Thiophene-3-ol derivativeE. coli50
Thiophene-3-ol derivativeS. aureus100

Anti-inflammatory Activity

Thiophene compounds are also noted for their anti-inflammatory properties. In vitro studies have shown that derivatives can inhibit nitric oxide production in LPS-stimulated macrophages, indicating potential therapeutic applications in inflammatory diseases. For instance, a related compound demonstrated an IC50 value of 12.8 µM in inhibiting nitric oxide production .

CompoundCell LineIC50 (µM)
Thiophene derivativeRAW 264.712.8

Study on Thiophene Derivatives

A comprehensive study synthesized various thiophene derivatives and evaluated their biological activities. Among these, one derivative exhibited potent antibacterial activity against Clostridium difficile, with an MIC of just 4 µg/mL. This highlights the potential of thiophene-based compounds in treating specific infections without disturbing normal microbiota .

Clinical Relevance

In clinical settings, thiophene derivatives have been investigated for their role in drug formulations targeting inflammation and infection. A review indicated that several FDA-approved drugs containing thiophene structures are used in treating conditions such as arthritis and cardiovascular diseases .

The mechanisms underlying the biological activities of thiophene derivatives often involve interactions with key biological targets such as enzymes and receptors. For instance:

  • Antimicrobial Action : Thiophenes may disrupt bacterial cell wall synthesis or inhibit critical metabolic pathways.
  • Anti-inflammatory Action : They may inhibit cyclooxygenases (COX) or lipoxygenases (LOX), reducing the production of pro-inflammatory mediators .

Q & A

Q. What are the established synthetic routes for preparing Thiophene-3-ol, 2-chlorotetrahydro-, 1,1-dioxide, and how do reaction conditions influence yield and selectivity?

Answer: Key synthetic strategies involve halogenation of tetrahydrothiophene derivatives. For example, chlorination of sulfolane (tetrahydrothiophene 1,1-dioxide) analogs under UV light with Cl₂ in non-polar solvents (e.g., CCl₄) selectively introduces chlorine at specific positions. A modified procedure from Sedergran and Dittmer (1984) uses controlled chlorination of 1,1-dioxides, where UV irradiation promotes radical-mediated substitution. Reaction parameters such as temperature (0–10°C), solvent polarity, and stoichiometry of Cl₂ are critical for minimizing di- or polysubstitution .

Q. Table 1: Synthesis Optimization for Chlorinated Sulfolane Derivatives

ParameterOptimal ConditionImpact on Yield/Selectivity
SolventCCl₄ (non-polar)Enhances radical stability
Temperature0–10°CSuppresses side reactions
Cl₂ Stoichiometry1.0–1.2 equivalentsPrevents over-chlorination
Light SourceUV (254 nm)Initiates radical chain mechanism

Q. What spectroscopic techniques are recommended for characterizing this compound, and what diagnostic signals should researchers prioritize?

Answer: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential. For NMR:

  • ¹H NMR : Look for deshielded protons adjacent to the sulfone group (δ 3.6–3.95 ppm for -SO₂-CH₂-) and chlorine-substituted carbons (δ 5.75 ppm for vinylic protons in dihydro derivatives) .
  • ¹³C NMR : Sulfone carbons appear at δ 55–60 ppm, while chlorine-substituted carbons show downfield shifts (δ 70–80 ppm) .
  • IR : Strong S=O stretching vibrations at 1150–1300 cm⁻¹ confirm sulfone groups .

Advanced Research Questions

Q. How does the conjugation of the sulfone group influence the reactivity of dihydrothiophene 1,1-dioxide isomers in electrophilic addition reactions?

Answer: In 2,5-dihydrothiophene 1,1-dioxide (conjugated sulfone), the sulfone group stabilizes the transition state via resonance, facilitating electrophilic addition. For example, bromination occurs readily in aprotic media due to enhanced electrophilicity at the α-position. In contrast, 2,3-dihydro isomers (non-conjugated sulfone) require polar solvents (e.g., H₂O) to activate the double bond, leading to regioselective bromination at the β-position . Mechanistic studies suggest that conjugation lowers the activation energy for halogenation by 15–20 kJ/mol .

Q. What experimental approaches can resolve contradictions in reported biological activities, such as the absence of antiproliferative effects in sulfolan-3-ol derivatives?

Answer: Contradictions arise from differences in cell lines, assay conditions, or compound purity. For example, sulfolan-3-ol (Thiophene-3-ol, tetrahydro-, 1,1-dioxide) showed no cytotoxicity in HeLa cells at 10.06% concentration (GC-MS), contrasting with 5-HMF’s activity. To resolve this:

  • Dose-Response Studies : Test purified sulfolan-3-ol across a wider concentration range (e.g., 1–100 μM).
  • Mechanistic Profiling : Use RNA sequencing to identify pathways unaffected by sulfolan-3-ol but modulated by 5-HMF.
  • Structural Analogs : Compare activity of 2-chloro derivatives to assess substituent effects .

Q. How do stereochemical factors impact the synthesis and reactivity of 3-chloro-4-(phenylthio)tetrahydrothiophene 1,1-dioxide derivatives?

Answer: Stereochemistry governs elimination and substitution pathways. For example, trans-3-chloro-4-(phenylthio)tetrahydrothiophene 1,1-dioxide reacts with DBU at −40°C to yield 3-phenylthio-2,5-dihydrothiophene 1,1-dioxide via stereospecific elimination (88% yield). Raising the temperature (75°C) induces isomerization to 4,5-dihydro derivatives, highlighting the thermodynamic preference for conjugated systems. Chiral HPLC or NOE NMR is recommended to confirm stereochemical purity .

Q. What mechanistic insights explain the divergent outcomes of Grignard reactions with dihydrothiophene 1,1-dioxides?

Answer: Grignard reagents (e.g., EtMgBr) react with 2,5-dihydrothiophene 1,1-dioxide to form sulfinic anhydrides via nucleophilic attack at the sulfone sulfur, followed by dimerization. This contrasts with alkylation/acylation pathways observed in non-sulfone systems. Computational studies suggest the sulfone’s electron-withdrawing nature destabilizes carbanion intermediates, favoring sulfur-centered reactivity .

Q. Table 2: Key Reaction Pathways for Dihydrothiophene 1,1-Dioxides

Reaction TypeSubstrate IsomerProductKey Insight
Bromination2,5-dihydro3,4-dibromotetrahydro derivativeConjugation enables α-addition
Bromination2,3-dihydro2,3-dibromotetrahydro derivativePolar solvents stabilize β-addition
Grignard Reaction2,5-dihydroSulfinic anhydrideSulfur-centered nucleophilic attack

Q. How can researchers optimize dehydrohalogenation reactions to synthesize 3-bromo-2,3-dihydrothiophene 1,1-dioxide with high purity?

Answer: Improved dehydrohalogenation of 3,4-dibromotetrahydrothiophene 1,1-dioxide involves:

  • Base Selection : Use KOtBu in THF at −20°C to minimize side reactions.
  • Solvent Polarity : Low-polarity solvents (e.g., toluene) favor elimination over substitution.
  • Workup : Rapid filtration under inert atmosphere prevents oxidation of the unsaturated product. Yields exceed 85% under optimized conditions .

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